molecular formula C21H19ClN2O4S3 B2432848 (Z)-ethyl 2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 900134-61-4

(Z)-ethyl 2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2432848
CAS No.: 900134-61-4
M. Wt: 495.02
InChI Key: CQZUYJWBSBWWNV-DHDCSXOGSA-N
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Description

(Z)-ethyl 2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H19ClN2O4S3 and its molecular weight is 495.02. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as ethyl 2-{2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamido}-4,5-dimethylthiophene-3-carboxylate, is a derivative of thiazolidine-2,4-dione (TZDs) . TZDs are known to target vascular cells and monocytes/macrophages . They inhibit the production of pro-inflammatory cytokines and the expression of inducible nitric oxide synthase and cell adhesion molecules .

Mode of Action

The compound interacts with its targets, primarily vascular cells and monocytes/macrophages, to inhibit the production of pro-inflammatory cytokines . This results in a reduction of inflammation and other related symptoms. The compound also inhibits the expression of inducible nitric oxide synthase and cell adhesion molecules, which are involved in the inflammatory response .

Biochemical Pathways

The compound affects the biochemical pathways related to inflammation. By inhibiting the production of pro-inflammatory cytokines and the expression of inducible nitric oxide synthase and cell adhesion molecules, it disrupts the signaling pathways that lead to inflammation . This can have downstream effects on various biological processes, including immune response, cell proliferation, and tissue repair.

Pharmacokinetics

In silico drug-likeness parameters have been investigated for similar compounds to predict the likelihood of poor drug absorption or brain penetration .

Result of Action

The compound’s action results in a reduction of inflammation and related symptoms. By inhibiting key components of the inflammatory response, it can potentially alleviate conditions associated with inflammation . In addition, some derivatives of TZDs have shown antimicrobial and antitumor activities , suggesting that this compound may also have similar effects.

Biochemical Analysis

Biological Activity

(Z)-ethyl 2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the thiazolidinone class, known for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of appropriate aldehydes with thiazolidine derivatives. For instance, the reaction between 2-chlorobenzaldehyde and thiazolidine-2,4-dione under basic conditions can yield the desired thiazolidinone structure. Subsequent modifications can lead to the formation of the final compound.

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial properties of compounds containing thiazolidinone rings. For example, derivatives of 4-oxo-2-thioxothiazolidin-3-yl compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, synthesized compounds showed superior activity compared to traditional antibiotics like ampicillin and streptomycin, with minimum inhibitory concentrations (MIC) ranging from 0.56 to 4.17 μM for various bacterial strains .

Antitumor Activity

Research indicates that thiazolidinone derivatives have potential antitumor effects. In vitro studies have shown that certain derivatives can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. One particular compound demonstrated an IC50 value of 0.081 μM against VEGFR-2 and showed significant cytotoxicity against cancer cell lines such as HT-29 and A-549 . The mechanism of action involves apoptosis induction through increased levels of pro-apoptotic proteins like BAX and decreased levels of anti-apoptotic proteins like Bcl-2 .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. These interactions may inhibit key enzymes or receptors involved in various biochemical pathways, leading to its observed antimicrobial and antitumor effects.

Case Studies

  • Antibacterial Study : A series of thiazolidinone derivatives were tested against multiple bacterial strains, revealing that compounds with the thiazolidinone core exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The most effective compounds had MIC values significantly lower than those of conventional antibiotics .
  • Anticancer Evaluation : In a study focusing on VEGFR-2 inhibition, a derivative exhibited profound anti-proliferative effects on cancer cell lines with an IC50 value indicating high potency. Flow cytometric analysis confirmed that this compound induced apoptosis in cancer cells by modulating apoptotic pathways .

Data Summary

Activity Type Target IC50/MIC Values Reference
AntibacterialVarious Gram-positive/negative0.56 - 4.17 μM
AntitumorVEGFR-20.081 μM
Apoptosis InductionHT-29 CellsIncreased BAX/Bcl-2 ratio

Scientific Research Applications

Research Applications

  • Anti-inflammatory Studies : The compound has shown promise in inhibiting inflammatory pathways, making it a candidate for further research into anti-inflammatory therapies. Its mechanism suggests potential applications in conditions such as arthritis and other inflammatory diseases .
  • Drug Development : Given its structural similarity to thiazolidine derivatives, this compound could serve as a lead compound in the development of new drugs targeting metabolic disorders or inflammatory conditions. The ability to modify its structure may enhance its efficacy and reduce side effects .
  • Biochemical Research : The interaction of this compound with various enzymes and proteins can provide insights into biochemical pathways involved in disease processes. Understanding these interactions may lead to the identification of new therapeutic targets .

Case Studies and Experimental Findings

  • In Vitro Studies : Preliminary studies have indicated that (Z)-ethyl 2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate exhibits significant activity against pro-inflammatory cytokine production in cultured cells. These findings support its potential as an anti-inflammatory agent .
  • Molecular Docking Studies : Computational studies using molecular docking have suggested that this compound can effectively bind to key enzymes involved in inflammatory processes, such as lipoxygenase. This binding affinity indicates a potential mechanism for its anti-inflammatory effects .

Data Table: Summary of Research Findings

Study TypeFindingsReference
In Vitro StudiesSignificant inhibition of pro-inflammatory cytokines
Molecular DockingHigh binding affinity to lipoxygenase
Structural AnalysisSimilarity to thiazolidine derivatives suggests potential for drug development

Properties

IUPAC Name

ethyl 2-[[2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S3/c1-4-28-20(27)17-11(2)12(3)30-18(17)23-16(25)10-24-19(26)15(31-21(24)29)9-13-7-5-6-8-14(13)22/h5-9H,4,10H2,1-3H3,(H,23,25)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZUYJWBSBWWNV-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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